N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide -

N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide

Catalog Number: EVT-5456557
CAS Number:
Molecular Formula: C17H22N2O2
Molecular Weight: 286.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2R-trans-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-3-carboxamide)

  • Compound Description: This compound is a potent HMG-CoA reductase inhibitor, demonstrating five times the inhibitory potency of the fungal metabolite compactin. []
  • Relevance: This compound shares the tetrahydro-2H-pyran-2-yl)ethyl core structure with N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide. Both compounds feature a substituted ethyl chain attached to a tetrahydro-2H-pyran ring, signifying their structural similarity. []

4-cyano-N-(2-(4,4-dimethyl-1-ene-1-yl)-6-(2,2,6,6-tetramethyl-tetrahydronaphthalene-2H-pyran-4-yl)pyridin-3-yl)-1H-imidazole-2-carboxamide

  • Compound Description: This compound exhibits therapeutic potential for treating Hodgkin's lymphoma, either as a monotherapy or in combination with established chemotherapeutic agents or regimens. []
  • Relevance: Although this compound doesn't directly share the core structure of N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide, both contain the tetrahydro-2H-pyran moiety. This structural similarity suggests potential overlap in their chemical properties and biological activities. []

N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-caboxamide

  • Compound Description: This compound is a novel algaecide isolated from marine bacteria. []
  • Relevance: This compound shares the (1H-indol-yl)ethyl moiety with N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide. Both compounds contain an ethyl chain linked to an indole ring, indicating a close structural relationship. []

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC)

  • Compound Description: HIOC demonstrates neuroprotective effects in an optic nerve crush mouse model, enhancing the survival of retinal ganglion cells. [, ]
  • Relevance: This compound exhibits structural similarities to N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide, sharing the (1H-indol-yl)ethyl fragment. This structural feature suggests potential similarities in their binding affinities and biological activity. [, ]

Tauroursodeoxycholic Acid (TUDCA)

  • Compound Description: TUDCA, a bile acid, provides neuroprotection in an optic nerve crush mouse model, promoting retinal ganglion cell survival. [, ]
  • Relevance: While not directly sharing the core structure, TUDCA exhibits similar biological activity to N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide, particularly in protecting retinal ganglion cells. This functional similarity warrants further investigation into potential overlapping mechanisms of action. [, ]

6-(Biphenyl-4-yl)-2-[2-(indol-1-yl)ethyl]-4,5-dihydropyridazin-3(2H)-one

  • Compound Description: This compound represents a pyridazine derivative. Pyridazines are a class of heterocyclic compounds with diverse pharmacological properties. []
  • Relevance: Sharing the (indol-1-yl)ethyl fragment with N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide highlights a structural connection. This shared fragment suggests potential similarities in their interactions with biological targets. []

7-{4-[2-(Butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide

  • Compound Description: This compound acts as an orally active CCR5 antagonist. []
  • Relevance: This compound shares the tetrahydro-2H-pyran-4-yl) amino moiety with N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide, signifying a degree of structural similarity despite belonging to different chemical classes. []
  • Compound Description: This series of compounds exhibits high affinity for the 18 kDa translocator protein (TSPO) and/or cannabinoid receptors, specifically CB1. []
  • Relevance: These compounds share the tetrahydro-2H-pyran-4-yl core with N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide. The presence of the N-substituted tetrahydro-2H-pyran ring indicates a strong structural relationship and suggests potential for overlapping biological activities. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor with a significantly improved therapeutic index compared to first and second-generation inhibitors like rolipram and roflumilast. []
  • Relevance: Both EPPA-1 and N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide possess the N-substituted tetrahydro-2H-pyran-4-yl core. This structural similarity suggests that modifications around this core can lead to diverse biological activities. []

Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone (SAB378)

  • Compound Description: SAB378 acts as a peripherally restricted cannabinoid (CB)1/CB2 receptor agonist. Studies show that it affects gastrointestinal motility through peripheral CB1 receptors but has no significant effect on experimental colitis in mice. []
  • Relevance: Although SAB378 doesn’t directly share structural similarities with N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide, it’s relevant in the context of targeting cannabinoid receptors, particularly CB1, highlighting the potential for exploring compounds with different structures to target these receptors. []

Quinolone-2-(1H)-ones

  • Compound Description: This class of compounds, derived from the Ugi-Knoevenagel three- and four-component reaction, displays low micromolar cytotoxicity against various human cancer cell lines known to possess components of the Hedgehog Signaling Pathway (HSP). []
  • Relevance: While structurally distinct, the quinolone-2-(1H)-ones share a research context with N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide. Both are investigated for their potential in targeting specific biological pathways, highlighting the importance of exploring diverse chemical structures for therapeutic applications. []

(E)-2-((7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylene)-N-(5-methyl-3-phenyl-1H-indol-2-yl)hydrazine carboxamide (L)

  • Compound Description: This Schiff base ligand acts as an ONO donor and forms complexes with Cu(II), Co(II), Ni(II), and Zn(II) metal ions. These complexes have shown promising biological activities, including antimicrobial, cytotoxic, and anti-tuberculosis properties. []
  • Relevance: The ligand (L) shares the 1H-indol-yl moiety with N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide. While the core structures differ, the presence of this shared fragment suggests a possible link in their chemical behavior and potential for biological activity. []
  • Compound Description: This complex molecule represents an albumin-drug conjugate designed to improve the pharmacokinetic properties of the anti-tumor drug SN-38. []
  • Relevance: Although structurally distinct from N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide, this compound highlights the use of albumin conjugation as a strategy for enhancing drug delivery and efficacy, showcasing a broader context of drug development strategies. []

N-[3-(dimethylamino)propyl]-1H-indole-2-carboxamide

  • Compound Description: This indole-2-carboxamide derivative was identified as a potent activator of heme oxygenase (HO). []
  • Relevance: This compound shares the indole-2-carboxamide moiety with N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide, suggesting that modifications to the substituents on the indole ring can lead to different biological activities. []

N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)acetamide

  • Compound Description: This indole-3-acetamide derivative exhibited potent inhibitory activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH), indicating its antioxidant potential. []
  • Relevance: This compound shares the (1H-indol-yl)ethyl moiety with N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide. The shared substructure suggests that these compounds could have similar binding properties despite differing in their overall structure and biological activity. []

(E)-N-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide derivatives (8a-d)

  • Compound Description: These ferulic acid-melatonin hybrids were synthesized using the Ugi reaction and evaluated for their antioxidant and Nrf2-activating properties. []
  • Relevance: This series of compounds share the (1H-indol-3-yl)ethyl fragment with N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide, indicating a structural relationship that could translate to similar pharmacological profiles, especially concerning antioxidant activity. []

N-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)-5-(1,2-dithiolan-3-yl)pentanamides (8e-h)

  • Compound Description: These lipoic acid-melatonin hybrids were synthesized using the Ugi reaction and evaluated for their antioxidant and Nrf2-activating properties. []
  • Relevance: This series, like the previous, shares the (1H-indol-3-yl)ethyl fragment with N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide. This recurring fragment in compounds with potential antioxidant and Nrf2-activating properties suggests the (1H-indol-3-yl)ethyl moiety may be a pharmacophore for these activities. []

N-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)-5-hydroxy-4-oxo-4H-pyran-2-carboxamides (8i,j)

  • Compound Description: These comenic acid-melatonin hybrids, synthesized using the Ugi reaction, were also tested for their antioxidant and Nrf2-activating potential. []
  • Relevance: These compounds, again, feature the (1H-indol-3-yl)ethyl fragment also present in N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide. The consistent presence of this fragment in compounds designed for similar biological activities further strengthens its potential as a pharmacophore. []

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (Rimonabant)

  • Compound Description: Rimonabant is a known CB1 receptor antagonist used as a starting point for developing improved radioligands for imaging brain CB1 receptors. []
  • Relevance: Although not directly structurally similar to N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide, Rimonabant's connection to CB1 receptors is relevant. The research highlights the ongoing search for improved CB1-targeting compounds, emphasizing the significance of exploring diverse chemical structures for optimal activity and selectivity. []

1-(2-bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide

  • Compound Description: This Rimonabant derivative exhibits high affinity and selectivity for CB1 receptors. []
  • Relevance: Although not directly structurally similar to N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide, this compound highlights modifications made to Rimonabant to improve its CB1 receptor binding affinity and selectivity, showcasing a structure-activity relationship study in the context of CB1 receptor targeting. []

2-(3-cyano-2-oxo-4-phenylquinolin-1(2H)-yl)-2-(1-methyl-1H-indol-3-yl)-N-(pentan-2-yl)acetamide (5)

  • Compound Description: This quinolone-2-(1H)-one derivative is a potent inhibitor of the Hedgehog Signaling Pathway (HSP), showing significant downregulation of Gli expression and Ptch1 and Gli2 mRNA levels. []
  • Relevance: While not structurally similar to N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide, this compound is relevant in the broader context of identifying and characterizing novel inhibitors of the Hedgehog Signaling Pathway. It underscores the importance of exploring structurally diverse compounds for potential therapeutic applications. []

2-(3-cyano-2-oxo-4-phenylquinolin-1(2H)-yl)-2-(5-methyl-1H-indol-3-yl)-N-(pentan-2-yl)acetamide (23)

  • Compound Description: This quinolone-2-(1H)-one derivative is another potent inhibitor of the Hedgehog Signaling Pathway (HSP), exhibiting significant activity in downregulating key components of the pathway. []
  • Relevance: Similarly to compound 21, despite lacking structural similarities with N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide, this compound's activity as an HSP inhibitor emphasizes the need to explore diverse chemical structures in the search for novel therapeutics. []

Ethyl (2-(3-cyano-2-oxo-4-phenylquinolin-1(2H)-yl)-2-(5-methyl-1H-indol-3-yl)acetyl)glycinate (24)

  • Compound Description: This quinolone-2-(1H)-one derivative is yet another potent inhibitor of the Hedgehog Signaling Pathway (HSP), demonstrating significant inhibitory effects on the pathway's activity. []
  • Relevance: Although structurally different from N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide, this compound contributes to the understanding of structure-activity relationships within the class of quinolone-2-(1H)-ones as HSP inhibitors, further emphasizing the importance of exploring diverse chemical scaffolds in drug discovery. []

2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol

  • Compound Description: This compound serves as a parent molecule for synthesizing various S-alkylated/aralkylated derivatives. []
  • Relevance: Sharing the 1H-indol-3-yl-methyl moiety with N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide suggests a structural link, potentially influencing their interactions with biological targets. []

S-alkylated/aralkylated 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiols (6a-u)

  • Compound Description: These derivatives, synthesized from 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol, represent a series of compounds explored for potential biological activity. []
  • Relevance: The presence of the 1H-indol-3-yl-methyl moiety in these derivatives, also found in N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide, implies a potential for shared pharmacological profiles. []

(m)VD-hemopressin(α) [(m)VD-Hpα]

  • Compound Description: This 11-residue α-hemoglobin–derived peptide acts as a selective agonist of the cannabinoid receptor type 1 (CB1) in vitro and demonstrates antinociceptive effects in mice through CB1 receptor activation. []
  • Relevance: Although structurally different from N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide, (m)VD-Hpα's activity as a CB1 receptor agonist is relevant, especially in the context of pain management. It highlights the potential of exploring both small molecules and peptides as therapeutic agents targeting cannabinoid receptors. []

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22)

  • Compound Description: This compound emerged as a potential lead for tuberculosis (TB) drug development due to its inhibitory activity against InhA and EthR, enzymes involved in mycolic acid synthesis in Mycobacterium tuberculosis. []
  • Relevance: While not directly structurally related to N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide, this compound emphasizes the continued need for new anti-TB agents, especially those targeting different pathways crucial for bacterial survival. []

5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29)

  • Compound Description: This compound showed promise as a potential lead for TB drug development due to its inhibitory activity against InhA and EthR, essential enzymes for mycolic acid biosynthesis in Mycobacterium tuberculosis. []
  • Relevance: Though structurally dissimilar to N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide, this compound's potential as an anti-TB agent underscores the ongoing need for new therapeutic options against this global health threat, prompting exploration of diverse chemical structures. []

4-piperidineacetic,1-acetyl-5-ethyl-2-[3-[2-hydroxyethyl]-1H-indol-2-yl]-a-methyl-methyl ester

  • Compound Description: This compound, identified in Catharanthus roseus plant leaves extract, exhibited potential inhibitory effects against the human epidermal growth factor receptor (EGFR). []
  • Relevance: While not directly sharing the core structure, this compound's potential to inhibit EGFR, a key player in cancer cell growth and proliferation, aligns with the broader context of exploring compounds with therapeutic potential, like N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide. []

2H-Pyran,tetrahydro-2-[12-pentadecynyloxy]

  • Compound Description: This compound, found in Catharanthus roseus plant leaves extract, displayed potential inhibitory effects against the human epidermal growth factor receptor (EGFR). []
  • Relevance: Although structurally different from N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide, its potential to inhibit EGFR underscores the relevance of investigating natural product extracts as sources of novel bioactive compounds, further emphasizing the exploration of diverse chemical structures in drug discovery. []

5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

  • Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the cannabinoid receptor type 1 (CB1). []
  • Relevance: Though not structurally analogous to N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide, SR147778's characterization as a CB1 antagonist provides valuable insight into the structure-activity relationships of compounds targeting this receptor, offering potential avenues for developing novel therapeutics with improved profiles. []

(3′-(aminocarbonyl)[1,1′-biphenyl]-3-yl)-cyclohexylcarbamate (URB597)

  • Compound Description: URB597 is a brain-permeant fatty acid amide hydrolase (FAAH) inhibitor that attenuates neuropathic pain through mechanisms involving both cannabinoid receptor 1 (CB1) and CB2. []
  • Relevance: Although structurally distinct from N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide, URB597's activity as a FAAH inhibitor, which indirectly enhances endocannabinoid signaling, is relevant. It highlights the therapeutic potential of modulating the endocannabinoid system, particularly for pain management, prompting investigation into different approaches beyond direct receptor agonism. []

N-cyclohexyl-carbamic acid, 3′-(aminocarbonyl)-6-hydroxy[1,1′-biphenyl]-3-yl ester (URB937)

  • Compound Description: URB937 is a brain-impermeant FAAH inhibitor that suppresses neuropathic pain by selectively activating peripheral CB1 receptors. []
  • Relevance: Despite lacking direct structural similarities with N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide, URB937's action as a peripherally restricted FAAH inhibitor underscores the importance of exploring both central and peripheral mechanisms of the endocannabinoid system for potential therapeutic interventions. []

5-(5-((2,4-dimethylthiazol-5-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (GSK356278)

  • Compound Description: GSK356278 is a potent, selective, and brain-penetrant phosphodiesterase 4 (PDE4) inhibitor with a superior therapeutic index compared to rolipram and roflumilast. It displays anxiolytic and cognition-enhancing effects in preclinical models without inducing significant side effects. []
  • Relevance: GSK356278 shares the N-substituted tetrahydro-2H-pyran-4-yl core with N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide. This shared substructure suggests that variations around this core can be explored to tune the pharmacological properties and therapeutic indices of potential drug candidates. []

(6aR,9R,10aR)‐4‐(2‐(dimethylamino)ethyl)‐N‐phenyl‐9‐(pyrrolidine‐1‐carbonyl)‐6,6a,8,9,10,10a‐hexahydroindolo[4,3‐fg]quinoline‐7(4H)‐carboxamide (Ergoline 1)

  • Relevance: Though structurally distinct from N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide, Ergoline 1 highlights the challenges of achieving desired brain penetration with drug candidates, emphasizing the importance of optimizing physicochemical properties during drug development. []

(R)‐1‐isopropyl‐5‐(1‐(2‐(2‐methylpyrrolidin‐1‐yl)ethyl)‐1H‐indol‐4‐yl)pyridin‐2(1H)‐one (15m)

  • Compound Description: Developed from Ergoline 1, 15m represents an optimized indole derivative with high H3R affinity, improved brain penetration, and a desirable short duration of action, making it a promising candidate for treating narcolepsy. []
  • Relevance: While not sharing the same core structure as N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide, 15m showcases successful optimization of a lead compound to achieve desirable pharmacological properties and address limitations such as poor brain penetration, providing a valuable example in drug development. []

Properties

Product Name

N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide

IUPAC Name

N-(2-indol-1-ylethyl)-N-methyloxane-4-carboxamide

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

InChI

InChI=1S/C17H22N2O2/c1-18(17(20)15-7-12-21-13-8-15)10-11-19-9-6-14-4-2-3-5-16(14)19/h2-6,9,15H,7-8,10-13H2,1H3

InChI Key

OEJQERSQUZWVHW-UHFFFAOYSA-N

SMILES

CN(CCN1C=CC2=CC=CC=C21)C(=O)C3CCOCC3

Canonical SMILES

CN(CCN1C=CC2=CC=CC=C21)C(=O)C3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.